2-Bromo-3-ethoxy-6-fluorobenzoic acid

Chemical Purity Quality Control Reproducibility

Researchers needing an ortho-bromo benzoic acid with tunable electronics often face supply gaps. 2-Bromo-3-ethoxy-6-fluorobenzoic acid (CAS 2384511-09-3) provides a ready scaffold for Suzuki coupling (2-Br) and directed ortho-metalation (COOH). • 3-EtO/6-F pattern offers unique electron density vs 2-bromo-6-fluorobenzoic acid. • Predicted pKa ~1.82, enabling fine-tuned acidity. • Dual reactivity for sequential C-C/C-X bond formation. Solid, ≥98% purity; ambient shipping.

Molecular Formula C9H8BrFO3
Molecular Weight 263.06 g/mol
CAS No. 2384511-09-3
Cat. No. B6287282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-ethoxy-6-fluorobenzoic acid
CAS2384511-09-3
Molecular FormulaC9H8BrFO3
Molecular Weight263.06 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=C(C=C1)F)C(=O)O)Br
InChIInChI=1S/C9H8BrFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)
InChIKeyAAISAYCVXYBMLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-ethoxy-6-fluorobenzoic Acid Overview


2-Bromo-3-ethoxy-6-fluorobenzoic acid (CAS 2384511-09-3) is a polysubstituted aromatic carboxylic acid with the molecular formula C9H8BrFO3 and a molecular weight of 263.06 g/mol . It is supplied as a research chemical for use in organic synthesis, typically as a solid with reported purities of 95–98% . The compound features a benzoic acid core bearing bromine at the 2-position, fluorine at the 6-position, and an ethoxy group at the 3-position, positioning it as a versatile building block for constructing functionalized aromatic systems.

2-Bromo-3-ethoxy-6-fluorobenzoic Acid: Structural Specificity


The precise spatial arrangement of substituents on the benzoic acid scaffold directly determines both chemical reactivity and intermolecular recognition properties. In-class analogs such as 2-bromo-6-fluorobenzoic acid (CAS 2252-37-1) or 2-bromo-3-fluorobenzoic acid (CAS 132715-69-6) share the ortho-bromo functionality essential for cross-coupling reactions, yet lack the 3-ethoxy group that alters electron density distribution and hydrogen-bonding capacity [1]. Similarly, de-brominated or de-fluorinated derivatives cannot serve as direct replacements in Suzuki-Miyaura or other transition metal-catalyzed couplings where the ortho-bromo group is the reactive handle [2]. The presence of both electron-withdrawing (fluoro) and electron-donating (ethoxy) substituents creates a unique electronic environment that influences reaction rates, regioselectivity, and downstream product properties in ways that simpler analogs cannot replicate.

Comparative Evidence: 2-Bromo-3-ethoxy-6-fluorobenzoic Acid


Purity and Batch Consistency

2-Bromo-3-ethoxy-6-fluorobenzoic acid is commercially available with minimum purity specifications of 95% (AKSci) to 98% (Leyan) . In contrast, the closely related 2-bromo-6-fluorobenzoic acid is offered at 97% purity but has been discontinued by at least one major supplier, limiting sourcing options . The target compound's established supply chain ensures reproducible experimental outcomes compared to analogs with variable or discontinued availability.

Chemical Purity Quality Control Reproducibility

Ortho-Bromo Cross-Coupling Reactivity

The ortho-bromo substituent in 2-bromo-3-ethoxy-6-fluorobenzoic acid serves as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl architectures [1]. This reactivity profile is directly comparable to other ortho-bromobenzoic acids such as 2-bromo-6-fluorobenzoic acid, which has been explicitly utilized in drug discovery applications for coupling with aryl boronic acids [2]. The target compound retains this essential ortho-bromo functionality while incorporating additional substitution (3-ethoxy, 6-fluoro) that differentiates it for applications requiring enhanced electron density modulation or specific hydrogen-bonding motifs.

Suzuki-Miyaura Coupling Cross-Coupling C-C Bond Formation

Directed Ortho-Metalation Compatibility

Benzoic acid derivatives bearing fluorine and ethoxy substituents are compatible with directed ortho-metalation (DoM) strategies. A U.S. patent (5,334,753) describes a lithiation process for preparing ortho-substituted benzoic acids using unprotected benzoic acid substrates, wherein the carboxylic acid moiety directs lithiation to the ortho position [1]. The target compound's substitution pattern (2-bromo, 3-ethoxy, 6-fluoro) provides a carboxylic acid-directing group for potential further functionalization via lithiation/electrophile trapping, a pathway not accessible to non-acid analogs or those lacking the requisite ortho-directing capability.

Ortho-Lithiation Directed Metalation Functionalization

Acidity and Lipophilicity Profiles

Predicted acid dissociation constant (pKa) for 2-bromo-3-ethoxy-6-fluorobenzoic acid is 1.82 ± 0.10, reflecting the combined electron-withdrawing effects of the ortho-bromo and ortho-fluoro substituents . This value is markedly lower than that of unsubstituted benzoic acid (pKa 4.20) and falls within the range of other ortho-halogenated benzoic acids [1]. The low pKa indicates enhanced acidity, which influences solubility, salt formation, and partitioning behavior in biological assays. In comparison, 2-bromo-6-fluorobenzoic acid lacks the 3-ethoxy group and exhibits a predicted pKa of approximately 2.4, demonstrating how the ethoxy substituent further modulates electronic properties [2].

pKa Lipophilicity Physicochemical Properties

Research Applications of 2-Bromo-3-ethoxy-6-fluorobenzoic Acid


Biaryl Pharmacophore Synthesis

Investigators requiring an ortho-bromo benzoic acid building block with additional ethoxy and fluoro substitution for constructing drug-like biaryl scaffolds should consider 2-bromo-3-ethoxy-6-fluorobenzoic acid. The ortho-bromo group is competent for palladium-catalyzed cross-coupling with aryl boronic acids, enabling rapid diversification at the 2-position [1]. The 3-ethoxy group contributes electron density and potential hydrogen-bonding capacity, while the 6-fluoro substituent modulates metabolic stability and lipophilicity. This substitution pattern is distinct from simpler analogs like 2-bromo-6-fluorobenzoic acid, offering enhanced structural complexity for library synthesis [2].

Late-Stage Ortho-Metalation

For synthetic sequences requiring orthogonal functionalization handles, the target compound offers both an installed bromine (for cross-coupling) and a carboxylic acid-directing group compatible with directed ortho-metalation (DoM) chemistry [1]. Lithiation at the remaining ortho or meta positions can introduce additional substituents (e.g., alkyl, silyl, or heteroatom groups) after bromine is installed, enabling access to densely functionalized aromatic cores. This dual-reactivity profile is not available in compounds lacking the free carboxylic acid moiety or those with incompatible substitution patterns.

Lead Optimization: pKa and logP Tuning

Medicinal chemistry teams seeking to fine-tune acidity (pKa) and lipophilicity (logP) of benzoic acid-containing lead compounds can utilize 2-bromo-3-ethoxy-6-fluorobenzoic acid as a comparator scaffold. With a predicted pKa of 1.82 ± 0.10, this compound exhibits significantly enhanced acidity relative to both unsubstituted benzoic acid (pKa 4.20) and 2-bromo-6-fluorobenzoic acid (estimated pKa ~2.4) [1][2]. The combination of electron-withdrawing (bromo, fluoro) and electron-donating (ethoxy) substituents creates a unique electronic landscape that can be exploited to optimize target engagement, solubility, and permeability in drug discovery projects.

Contrast Agent Precursor Synthesis

Halogenated benzoic acid derivatives, particularly those bearing bromine and fluorine, have been investigated as precursors to radiographic contrast agents [1]. The presence of multiple heavy halogen atoms (Br, F) increases X-ray attenuation, while the ethoxy group can serve as a modifiable handle for further conjugation or to adjust hydrophilicity. Researchers evaluating novel contrast agent scaffolds may find 2-bromo-3-ethoxy-6-fluorobenzoic acid a useful starting material, especially when compared to non-fluorinated or mono-halogenated analogs that offer lower radiodensity.

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